7-Methoxyfuro[2,3-C]pyridine
Description
Significance of Fused Bicyclic Heterocycles in Drug Discovery
The prevalence of fused bicyclic heterocycles in both natural products and synthetic drugs underscores their therapeutic relevance. rsc.org These structures are often considered "privileged scaffolds" because they can interact with a wide range of biological receptors and enzymes with high affinity and selectivity. researchgate.net Their rigid conformation reduces the entropic penalty upon binding to a target, often leading to enhanced potency. Furthermore, the diverse substitution patterns possible on these rings allow for the fine-tuning of physicochemical properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Furo[2,3-c]pyridines are often compared to other privileged bicyclic scaffolds like azaindoles (pyrrolo-pyridines) and thienopyridines. Azaindoles, which feature a pyrrole (B145914) ring instead of a furan (B31954) ring, are also prominent in medicinal chemistry, with some derivatives showing potential as anticancer agents. researchgate.netnih.gov Thienopyridines, containing a sulfur-containing thiophene (B33073) ring, exhibit a broad spectrum of biological activities and are known to interact with a wide array of receptors. researchgate.net
While all three scaffolds share the common feature of a fused five-membered ring with a pyridine (B92270) ring, the nature of the heteroatom in the five-membered ring (oxygen in furan, nitrogen in pyrrole, and sulfur in thiophene) significantly influences the electronic properties and, consequently, the biological activity of the resulting molecule. researchgate.netunirioja.es For instance, thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) derivatives, despite their structural similarities, have been shown to employ different mechanisms to achieve their biological effects, likely due to the different heteroatoms. nih.govacs.org
| Scaffold | Key Features |
| Furo[2,3-c]pyridine (B168854) | Contains an electron-rich furan ring and an electron-deficient pyridine ring. The oxygen atom can act as a hydrogen bond acceptor. nih.gov |
| Azaindole (Pyrrolo-pyridine) | Features a pyrrole ring fused to a pyridine ring. The nitrogen atom in the pyrrole can act as a hydrogen bond donor. researchgate.net |
| Thienopyridine | Incorporates a thiophene ring. The sulfur atom influences the electronic distribution and can lead to different biological activities compared to its furan and pyrrole counterparts. researchgate.net |
Overview of Furo[2,3-c]pyridine Derivatives in Pharmaceutical Applications
The furo[2,3-c]pyridine scaffold has been explored for a variety of pharmaceutical applications. Derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.com The versatility of this scaffold allows for the development of compounds targeting a wide range of biological pathways. For example, certain furo[2,3-c]quinoline derivatives have been identified as potent and selective agonists of Toll-like receptor 8 (TLR8), suggesting their potential as vaccine adjuvants. acs.org
Focus on the 7-Methoxyfuro[2,3-c]pyridine Moiety within Broader Furo[2,3-c]pyridine Research
Within the broader class of furo[2,3-c]pyridines, the this compound moiety has emerged as a particularly interesting structural motif. The presence of the methoxy (B1213986) group at the 7-position can significantly influence the compound's electronic properties, solubility, and metabolic stability. This substituent can enhance the electron-donating nature of the pyridine ring system, potentially modulating its interaction with biological targets.
A notable application of this moiety is in the development of inhibitors for phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.govresearchgate.net A series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides were synthesized and found to be potent PDE4 inhibitors, highlighting their potential for the treatment of asthma. nih.govresearchgate.net The methoxy group in these compounds is believed to contribute to their electronic stability and binding interactions within the active site of the PDE4 enzyme.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILKHNLGIDKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methoxyfuro 2,3 C Pyridine and Its Derivatives
Classical Synthetic Routes for Furo[2,3-c]pyridine (B168854) Core
The synthesis of the furo[2,3-c]pyridine scaffold, the core of 7-Methoxyfuro[2,3-c]pyridine, is a topic of significant interest in heterocyclic chemistry. semanticscholar.org These bicyclic systems, which feature the fusion of a π-deficient pyridine (B92270) ring with a π-excessive furan (B31954) ring, are analogues of isoquinoline. semanticscholar.org Synthetic approaches are generally categorized into two main strategies: the formation of the furan ring from pre-existing pyridine derivatives or the construction of the pyridine ring from furan-based precursors. semanticscholar.org
Cyclization of Pyridine and Furan Precursors
The construction of the furo[2,3-c]pyridine system can be achieved by forming the furan ring onto a pre-functionalized pyridine. One notable, albeit accidental, synthesis demonstrated the formation of a 2,3-diamino-furo[2,3-c]pyridine skeleton as an "unusual" product from a Groebke−Blackburn−Bienaymé (GBB) multicomponent reaction. semanticscholar.org In this case, the reaction of pyridoxal (B1214274) (a vitamin B6 vitamer) with an aminopyridine was predicted to undergo cyclization involving the phenolic hydroxyl group of pyridoxal rather than the anticipated pathway, leading to the furo[2,3-c]pyridine structure. ias.ac.insemanticscholar.org
Another classical approach involved the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate and formaldehyde, followed by N-benzenesulfonation. semanticscholar.org The subsequent cyclization of the N-benzenesulfonated derivative using oxalyl chloride and a Lewis acid like tin(IV) chloride (SnCl₄) yielded the functionalized furo[2,3-c]pyridine core. semanticscholar.org Additionally, enantiopure 2,7-disubstituted furo[2,3-c]pyridines have been constructed from 2-substituted 3-acetoxy-4-iodopyridines, highlighting the use of highly functionalized pyridine building blocks. nih.gov
Rh-catalyzed Tandem Reactions
Rhodium-catalyzed tandem reactions have emerged as powerful tools for the efficient construction of complex heterocyclic systems, including furopyridines. acs.orgrsc.org These reactions often involve a cascade of events such as C-H activation, rearrangements, and annulations in a single operation. acs.orgrsc.org While much of the specific research has focused on isomers like furo[2,3-b] and furo[3,4-c]pyridines, the methodologies represent advanced strategies applicable to the broader furopyridine class.
For instance, a rhodium(III)-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes has been developed for the synthesis of furo[2,3-b]pyridines. acs.org This one-pot reaction proceeds through C–H activation, Lossen rearrangement, and sequential [4+2] and [3+2] annulations. acs.org Another innovative approach describes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to produce novel furo[3,4-c]pyridine-1,4-diones. rsc.orgrsc.org This domino reaction is notable for including C–H activation, a directing group Lossen rearrangement, [4+2] annulation, and lactonization under ambient conditions. rsc.orgrsc.org
Table 1: Examples of Rh-Catalyzed Tandem Reactions for Furopyridine Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Tandem Annulation | N-(pivaloyloxy)acrylamides, 1,3-Diynes | [Cp*RhCl₂]₂/CsOAc | Furo[2,3-b]pyridines | One-pot, C-H activation, Lossen rearrangement, [4+2] & [3+2] annulations. | acs.org |
| Four-Step Tandem | Acrylamides, 4-Hydroxy-2-alkynoates | [Cp*RhCl₂]₂/Na₂CO₃ | Furo[3,4-c]pyridine-1,4-diones | C-H activation, Lossen rearrangement, [4+2] annulation, lactonization at room temp. | rsc.org, rsc.org |
| Tandem Hydroformylation/Acetalization | o-Hydroxy cinnamyl alcohols | Rh-catalyst | Benzoannelated tetrahydrofuro[2,3-b]furans | Facile access to fused furan systems. | nih.gov |
SNAr (Nucleophilic Aromatic Substitution) under Controlled Conditions
Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for synthesizing fused heterocycles. An efficient one-pot methodology for preparing benzofuro[2,3-c]pyridines utilizes a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and a final intramolecular SNAr reaction. acs.orgnih.gov This procedure starts from commercially available fluoropyridines and 2-bromophenyl acetates. acs.org Specifically, for the synthesis of benzofuro[2,3-c]pyridine, 3-fluoropyridine (B146971) is used as the starting material. nih.gov To facilitate the final intramolecular SNAr cyclization, which can be challenging for less activated fluorine atoms, the reaction conditions are controlled by exchanging the solvent from THF to DMF and adding a base like cesium carbonate (Cs₂CO₃). acs.org
In other contexts, SNAr reactions on halopyridines serve as a key step. The reactivity of halopyridines in SNAr can vary depending on the halogen and the nucleophile. sci-hub.se For instance, the synthesis of a furo[2,3-b]pyridine (B1315467) core involved an SNAr reaction where the alkoxide of ethyl 2-hydroxyacetate displaced a 2-chloro group on a pyridine ring, leading to an intermediate that underwent intramolecular cyclization. nih.gov
Table 2: One-Pot Synthesis of Benzofuro[2,3-c]pyridines via Metalation/Cross-Coupling/SNAr Sequence
| Fluoropyridine | Bromo-Precursor | Catalyst/Reagents | Product | Yield | Reference(s) |
|---|
Wittig Olefination and Deconjugation Strategies
A versatile, multi-step synthesis of the parent furo[2,3-c]pyridine core has been reported starting from N-benzenesulfonylpiperidin-4-one. clockss.orgresearchgate.net This pathway prominently features a Wittig olefination step. The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones. organic-chemistry.org In this synthesis, the ketone (N-benzenesulfonylpiperidin-4-one) reacts with an ethyl-substituted phosphorus ylide (Ph₃P=CHCO₂Et) to produce an α,β-unsaturated ester. clockss.org
Following the olefination, a deconjugation step is performed. The resulting α,β-unsaturated ester is treated with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which mediates an isomerization to the corresponding β,γ-unsaturated ester in high yield. clockss.org This two-step sequence effectively transforms the initial cyclic ketone into a key unsaturated ester intermediate, primed for subsequent cyclization reactions. clockss.org
Hydrolysis and Selenylation Reactions
Continuing the synthetic route from the β,γ-unsaturated ester, the next phase involves hydrolysis and a selenium-mediated cyclization. clockss.org The ester is first hydrolyzed using a strong base like sodium hydroxide (B78521) (NaOH) to yield the corresponding carboxylic acid. clockss.org
Without purification, this acid is then treated with phenylselenyl chloride (PhSeCl). clockss.org This reagent facilitates an intramolecular seleno-lactonization, where the carboxylic acid attacks the double bond to form a five-membered lactone ring containing a phenylselenyl group. clockss.orgresearchgate.net This cyclization method was found to be superior in yield compared to an alternative iodolactonization. clockss.org The subsequent step is an oxidative dehydroselenylation. The selenyl-lactone is treated with an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), which eliminates the selenium moiety and introduces a double bond, forming an α,β-unsaturated lactone. clockss.orgresearchgate.net
Aromatization Techniques
The final stage in this synthesis of the furo[2,3-c]pyridine core is the construction of the furan ring and subsequent aromatization. clockss.org The α,β-unsaturated lactone intermediate is reduced using diisobutylaluminum hydride (DIBALH). This reduction, followed by an acidic work-up, smoothly forms the furan ring, yielding a reduced form of furo[2,3-c]pyridine (specifically, a tetrahydrofuro[2,3-c]pyridine derivative). clockss.org
To obtain the final aromatic system, this reduced intermediate is treated with a strong base. clockss.org The use of potassium tert-butoxide (t-BuOK) in refluxing tetrahydrofuran (B95107) (THF) effectively promotes the elimination and aromatization of the heterocyclic system, affording the target furo[2,3-c]pyridine in excellent yield. clockss.org Aromatization can also be a consequence of other reaction sequences, such as the thermal rearrangement of certain cycloadducts which, after ring opening, can produce dihydrofuro[2,3-c]pyridine derivatives. acs.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. ajgreenchem.com These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules. researchgate.net
The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically synthesizes imidazo-fused heterocycles from heterocyclic amidines, aldehydes, and isonitriles. nih.govresearchgate.netnih.gov However, a notable and unusual outcome of the GBB reaction leads to the formation of the furo[2,3-c]pyridine skeleton. nih.govresearchgate.netacs.org This unexpected pathway occurs when pyridoxal is used as the aldehyde component. nih.govacs.orgresearchgate.net The reaction is believed to proceed through the formation of a Schiff base between pyridoxal and a 2-aminopyridine (B139424), which then undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety instead of the anticipated cyclization involving the pyridine nitrogen. nih.govsemanticscholar.org This "unusual" GBB product provides a valuable entry point to 2,3-diamino-furo[2,3-c]pyridine derivatives. acs.orgresearchgate.net
The use of pyridoxal hydrochloride as the aldehyde component is critical for the formation of the furo[2,3-c]pyridine core via the GBB reaction. nih.govacs.org In a typical procedure, pyridoxal hydrochloride is reacted with an amine and an isocyanide in the presence of an acid catalyst. acs.org The resulting product is a furo[2,3-c]pyridine derivative, which stands in contrast to the typical imidazo-fused products of the GBB reaction. nih.govrug.nl This unique reactivity highlights the significant influence of the substrate structure on the outcome of the multicomponent reaction.
In the synthesis of furo[2,3-c]pyridine derivatives via the GBB reaction, 2-aminopyridines and tert-alkyl isocyanides are key reactants. researchgate.netnih.gov 2-Aminopyridines, along with other amines such as anilines, serve as the amino component that initially reacts with pyridoxal. nih.govacs.org The electronic properties of the substituents on the 2-aminopyridine can influence the reaction, with electron-withdrawing groups sometimes impeding the reaction due to reduced nucleophilicity. beilstein-journals.org
Tert-alkyl isocyanides, such as tert-octyl isocyanide, are employed as the isocyanide component. nih.govacs.org These bulky isocyanides are effective in the GBB reaction, leading to the formation of the desired furo[2,3-c]pyridine product. nih.gov The use of aromatic amines in combination with these reactants has been shown to be particularly effective for preparing the triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. nih.govsemanticscholar.org
The conditions for the GBB reaction to produce furo[2,3-c]pyridines have been a subject of optimization to improve yields and reaction efficiency. nih.govacs.org Initially, microwave irradiation was used to drive the reaction. nih.gov For instance, an acid-catalyzed three-component condensation of 2-aminopyridine, pyridoxal, and tert-octyl isocyanide in anhydrous methanol (B129727) under microwave irradiation for 2 minutes yielded the desired furo[2,3-c]pyridine product. nih.govacs.org
Subsequent research has focused on developing more sustainable and scalable conditions. nih.govsemanticscholar.org It was found that the reaction could be successfully carried out at room temperature, eliminating the need for microwave heating. nih.govsemanticscholar.org A typical optimized procedure involves stirring a mixture of the amine, pyridoxal hydrochloride, and a tert-alkyl isocyanide in anhydrous methanol with a catalytic amount of HCl in dioxane at room temperature overnight. acs.org This optimization not only simplifies the procedure but also enhances the green credentials of the synthesis.
Table 1: Optimization of the GBB Reaction for Furo[2,3-c]pyridine Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| 2-Aminopyridine, Pyridoxal, Tert-octyl isocyanide | HCl in dioxane | Anhydrous Methanol | Microwave, 2 min | (7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol | nih.gov |
| Amine, Pyridoxal hydrochloride, 1,1,3,3-Tetramethylbutyl isocyanide | HCl in dioxane | Anhydrous Methanol | Room temperature, overnight | 2,3-disubstituted furo[2,3-c]pyridine | acs.org |
The 2-amino-furo[2,3-c]pyridine derivatives synthesized through the GBB reaction serve as versatile intermediates for further chemical transformations. nih.govacs.org A key post-functionalization strategy is the diazotization of the amino group followed by intramolecular cyclization to construct novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govresearchgate.netacs.org
This transformation is typically a three-step process. nih.gov First, the GBB product is deprotected, for example, by treating the tert-octylamino-substituted furo[2,3-c]pyridine with trifluoroacetic acid in dichloromethane (B109758) to yield the corresponding 2-amino-furo[2,3-c]pyridine. nih.govacs.org The crude 2-amino-furo[2,3-c]pyridines are then subjected to diazotization using a solution of sodium nitrite (B80452) (NaNO₂) in the presence of an acid at low temperatures (e.g., 0 °C). nih.govacs.org The resulting diazonium salt undergoes in-situ cyclization to form the 1,2,3-triazole ring, affording the final tricyclic product. nih.govresearchgate.net Optimization of this step has shown that using an aqueous acetic acid solution instead of aqueous HCl can improve the yield of the diazotization-cyclization step. semanticscholar.org
Table 2: Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Ref. |
|---|
Groebke-Blackburn-Bienaymé (GBB) Reaction for Furo[2,3-c]pyridine Skeletons
Post-Functionalization Strategies for Furo[2,3-c]pyridine Derivatives
Beyond the diazotization-cyclization sequence, the furo[2,3-c]pyridine core allows for various other post-functionalization modifications. These strategies enable the diversification of the scaffold to generate a library of compounds for further investigation. nih.gov The initial GBB reaction can be performed with a variety of aromatic amines, including substituted anilines and heteroaryl amines, to introduce diversity at one of the substitution points. acs.org This one-point modification allows for the creation of a focused library of tricyclic compounds. acs.org The functional handles present on the furo[2,3-c]pyridine ring system, such as hydroxyl or amino groups, can be further manipulated using standard synthetic transformations to explore the structure-activity relationships of these novel heterocyclic systems. nih.gov
Reductive Modifications (e.g., DIBALH)
Reductive agents play a significant role in modifying the furo[2,3-c]pyridine core and its precursors. Diisobutylaluminium hydride (DIBALH) is a versatile reducing agent used for specific transformations within this chemical family. For instance, in the synthesis of the general furo[2,3-c]pyridine skeleton, DIBALH is used to reduce lactone intermediates. The reduction of an α,β-unsaturated lactone with DIBALH can lead to the formation of a furan ring, a key step in constructing the desired heterocyclic system. clockss.org
In a specific synthetic pathway starting from N-benzenesulfonylpiperidin-4-one, an α,β-unsaturated lactone intermediate was treated with 1.1 equivalents of DIBALH in tetrahydrofuran (THF) at ice-bath temperatures. This reaction, followed by an acidic work-up, smoothly afforded a reduced form of furo[2,3-c]pyridine with the furan ring successfully formed, achieving an 87% yield. clockss.org The reaction of DIBALH with related perhydrofuro[2,3-b]pyran systems has also been studied, demonstrating that the hydride attack can selectively open the tetrahydrofuran ring, highlighting its utility in creating highly functionalized chiral molecules. nih.gov
| Reactant | Reagent | Conditions | Product | Yield |
| α,β-Unsaturated lactone (precursor) | DIBALH (1.1 eq) | THF, ice bath, 5h, then 2N HCl | Reduced furo[2,3-c]pyridine analog | 87% |
Oxidative Reactions (e.g., Osmylation)
Oxidative reactions are employed to introduce new functional groups and stereocenters onto the furo[2,3-c]pyridine framework. Osmylation, using osmium tetroxide (OsO₄), is a classic method for the dihydroxylation of alkenes. In a multi-step synthesis aimed at producing azasugar analogs from a furo[2,3-c]pyridine derivative, an intermediate was subjected to osmylation. clockss.org The reaction utilized OsO₄ with N-Methylmorpholine N-oxide (NMO) as a co-oxidant. This process successfully converted a bicyclic alkene intermediate into a diol, specifically a bicyclic piperidine (B6355638), in an 85% yield, demonstrating an effective application of oxidative cyclization in this context. clockss.org
| Reactant | Reagent | Conditions | Product | Yield |
| Bicyclic alkene intermediate | OsO₄/NMO | Reflux, 10h | Bicyclic piperidine diol | 85% |
Substitution Reactions (e.g., Halogenation, Alkylation)
Substitution reactions are fundamental for the functionalization of the furo[2,3-c]pyridine nucleus, allowing for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Halogenation: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Consequently, halogenation often requires harsh conditions. chemrxiv.org However, specific positions on the furo[2,3-c]pyridine ring can be selectively halogenated. For instance, bromination of the this compound system has been shown to regioselectively introduce a bromine atom at the C-4 position in a 65% yield. clockss.org This selectivity is attributed to the electronic influence of the nitrogen atom. The halogenated derivatives serve as versatile intermediates for further modifications, particularly in cross-coupling reactions. nih.gov
Alkylation: Alkylation reactions are crucial for building more complex molecules from the furo[2,3-c]pyridine core. A notable example is the alkylation of 4-amino-6-chloro-2-thiopyrimidine with chiral (R)-1-chloroethyl furo[2,3-c]pyridine intermediates. This reaction is a key step in a convergent synthesis of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing direct access to the desired (S)-configuration of the final molecule. researchgate.netacs.org
| Reaction Type | Reactant | Reagent/Conditions | Product | Yield |
| Bromination | This compound | Brominating agent | 4-Bromo-7-methoxyfuro[2,3-c]pyridine | 65% |
| Alkylation | 4-Amino-6-chloro-2-thiopyrimidine & (R)-1-chloroethyl furo[2,3-c]pyridine | - | (S)-configured furopyridine pyrimidine (B1678525) thioether | - |
Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of the furo[2,3-c]pyridine ring system. These methods offer efficient ways to form the crucial C-C and C-O bonds required to construct the fused furan ring onto a pyridine precursor.
One prominent strategy involves the Sonogashira coupling of a halogenated pyridine with a terminal alkyne, followed by a cyclization step. For example, this compound can be synthesized from a suitably substituted iodopyridine. The reaction of 2-hydroxy-3-iodo-5-methoxypyridine with an alkyne in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) ( (Ph₃P)₂PdCl₂ ), a copper(I) iodide (CuI) co-catalyst, and a base such as triethylamine (B128534) (Et₃N) leads to the formation of the furopyridine skeleton. clockss.org This intramolecular cyclization of the alkyne onto the adjacent hydroxyl group is a powerful method for building the furan ring.
Synthetic Strategies for Specific this compound Carboxamide Derivatives
A series of 7-methoxy-furo[2,3-c]pyridine-4-carboxamides have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4), making them potential therapeutic agents for asthma. nih.gov The synthesis of these specific derivatives involves a multi-step sequence starting from a functionalized pyridine.
The general approach involves creating a this compound core that has a carboxylic acid or ester group at the 4-position. This acid is then coupled with a variety of amines to generate a library of carboxamide derivatives. nih.gov The final amide formation step is typically achieved using standard peptide coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component of the carboxamide.
Stereoselective Synthesis Approaches for Chiral this compound Analogues
The development of chiral this compound analogues is critical, especially when targeting biological systems that are inherently stereospecific, such as enzymes and receptors. Stereoselective synthesis ensures the production of a single desired enantiomer, which often possesses the majority of the biological activity.
Enzymatic Kinetic Resolution of Intermediates
Enzymatic kinetic resolution is a powerful and efficient technique for obtaining enantiomerically pure intermediates required for the synthesis of chiral drugs. This method has been successfully applied in the synthesis of potent HIV-1 NNRTIs based on the furo[2,3-c]pyridine scaffold. researchgate.netacs.org
The key step involves the resolution of racemic 1-hydroxyethyl furo[2,3-c]pyridine intermediates. acs.org In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For example, the (R)-enantiomer of the alcohol can be acylated to form an acetate, which can then be separated from the unreacted (S)-enantiomer of the alcohol. acs.org The desired (S)-alcohol can be obtained with high optical purity (e.g., 99% enantiomeric excess). acs.org This enzymatic approach provides excellent stereochemical control and is a viable strategy for producing the specific stereoisomers needed for clinical development. researchgate.netacs.org
| Intermediate | Method | Enzyme | Result | Optical Purity |
| Racemic 1-hydroxyethyl furo[2,3-c]pyridine | Enzymatic Kinetic Resolution | Lipase | Separation of (R)-acetate and (S)-alcohol | >99% ee |
Asymmetric Reduction Strategies
The creation of specific stereoisomers is crucial for the biological activity of many furo[2,3-c]pyridine derivatives. Asymmetric reduction is a key strategy employed to establish chiral centers with high enantioselectivity. This is particularly important when a substituent on the core structure, such as a hydroxyethyl (B10761427) group, creates a stereogenic center.
In the stereoselective synthesis of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) like PNU-109886, which features a furo[2,3-c]pyridine core, an asymmetric reduction strategy was specifically developed. researchgate.net This approach is an alternative to enzymatic kinetic resolution for establishing the required stereochemistry at a key alcohol intermediate. researchgate.net While specific reagents for the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol in the direct synthesis of this compound derivatives are not detailed in the available literature, the general principles of such reductions are well-established. These methods typically involve the use of a prochiral ketone and a chiral reducing agent or a catalyst system.
Commonly employed catalyst systems for the asymmetric reduction of ketones, particularly aryl ketones, include:
Chiral Borane Reagents: Agents like the Corey-Bakshi-Shibata (CBS) catalyst (a proline-derived oxazaborolidine) are widely used for the enantioselective reduction of ketones with borane.
Transition Metal Catalysts: Ruthenium, rhodium, and iridium complexes with chiral ligands are effective for asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones, often providing high yields and excellent enantiomeric excess. nih.gov
For instance, the enantioselective synthesis of chiral 3-substituted piperidines, another class of nitrogen-containing heterocycles, has been accomplished via a rhodium-catalyzed asymmetric reductive Heck reaction, demonstrating the power of transition metal catalysis in creating chiral centers in heterocyclic systems. nih.govsnnu.edu.cn Similarly, enantioselective alkynylation of isatins, which are also heterocyclic ketones, has been achieved using dimethylzinc (B1204448) in the presence of chiral catalysts to produce chiral tertiary alcohols. uva.es These examples highlight the types of strategies that can be adapted to produce chiral derivatives of this compound.
Table 1: General Asymmetric Reduction Approaches Applicable to Furo[2,3-c]pyridine Precursors
| Catalyst/Reagent Type | Reaction Type | Substrate Example | Potential Chiral Product |
| Corey-Bakshi-Shibata (CBS) Catalyst | Ketone Reduction | Acetyl-furo[2,3-c]pyridine | 1-(Furo[2,3-c]pyridin-yl)ethanol |
| Chiral Ru/Rh/Ir Complexes | Asymmetric Hydrogenation | Acetyl-furo[2,3-c]pyridine | 1-(Furo[2,3-c]pyridin-yl)ethanol |
| Chiral Perhydro-1,3-benzoxazine | Alkynylation | Isatin-derived ketimines | 3-Amino-3-alkynyl-2-oxindoles uva.es |
Maintenance of Stereochemical Integrity in Final Coupling
Once a chiral center is established, it is paramount to maintain its stereochemical integrity throughout the remainder of the synthesis, especially during bond-forming or functional group interconversion steps. The final steps in the synthesis of complex molecules often involve coupling reactions to link key fragments. The conditions for these reactions must be carefully selected to avoid racemization or epimerization of existing stereocenters.
In the synthesis of furo[2,3-c]pyridine-based HIV-1 inhibitors, a convergent approach was used where the final coupling step involved the alkylation of 4-amino-6-chloro-2-thiopyrimidine with a pre-synthesized chiral (R)-1-chloroethyl furo[2,3-c]pyridine intermediate. researchgate.net The success of this key step hinges on ensuring the coupling reaction proceeds without affecting the configuration of the chiral center.
A critical preceding step is the conversion of the chiral alcohol (from asymmetric reduction or resolution) to a suitable leaving group, such as a chloride, for the subsequent nucleophilic substitution reaction. This transformation must also proceed with retention or predictable inversion of configuration. The selection of chlorinating agents and reaction conditions is vital. For the synthesis of PNU-142721 and PNU-109886, prudent choice of reagents for the chlorination step was crucial for maintaining the stereochemical integrity of the final products. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are also frequently used to build the final molecular framework. nih.govclockss.orgorganic-chemistry.org In these cases, the choice of catalyst, ligand, base, and solvent can influence whether the stereochemistry of the starting materials is preserved. Stereospecific cross-coupling reactions, where the stereochemistry of the product is directly dependent on the stereochemistry of the starting material, are highly valuable in this context. researchgate.netsustech.edu.cn
Table 2: Considerations for Maintaining Stereochemical Integrity
| Synthetic Step | Challenge | Strategy/Solution | Example from Literature |
| Alcohol to Halide Conversion | Potential racemization at the chiral center. | Use of reagents and conditions known to proceed with retention or clean inversion of stereochemistry (e.g., Appel reaction, specific sulfonyl chlorides). | Prudent reagent selection for chlorination of a chiral hydroxyethyl furo[2,3-c]pyridine. researchgate.net |
| Final C-N or C-S Coupling | Racemization under basic or harsh reaction conditions. | Mild reaction conditions; careful choice of base and solvent. The reaction should be a stereospecific nucleophilic substitution (SN2). | Alkylation of a thiopyrimidine with a chiral (R)-1-chloroethyl furo[2,3-c]pyridine. researchgate.net |
| Final C-C Coupling | Loss of stereochemical information during the catalytic cycle. | Use of stereospecific cross-coupling protocols (e.g., Pd-catalyzed acylative cross-coupling of enantiomerically enriched alkylboron compounds). researchgate.net | Stereospecific coupling of enantioenriched P-stereogenic compounds. sustech.edu.cn |
Green Chemistry Aspects in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Recent advancements in the synthesis of related furo[2,3-c]pyridine scaffolds have incorporated several green chemistry aspects. For example, a three-step synthesis of a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold was optimized to be more environmentally benign. acs.orgnih.gov Key improvements included:
Avoiding Microwave Heating: The initial multicomponent reaction was optimized to proceed at room temperature, reducing energy consumption compared to methods requiring microwave irradiation. acs.orgnih.gov
Elimination of Chromatography: The process was refined to avoid the need for tedious column chromatography for purification, which significantly reduces solvent usage and waste generation. acs.orgnih.gov
Use of Greener Solvents: The diazotization step was improved by replacing aqueous HCl with aqueous acetic acid solution. acs.org
Other green approaches applicable to furo[2,3-c]pyridine synthesis involve the use of recyclable catalysts and alternative reaction media. For instance, the synthesis of related benzo[a]furo[2,3-c]phenazine derivatives has been achieved using a reusable, magnetically separable nanocatalyst under solvent-free conditions. researchgate.netbohrium.com The use of biodegradable and renewable solvents like glycerol (B35011) as a promoting medium for the synthesis of complex heterocycles also represents a significant green improvement over traditional volatile organic solvents. bohrium.com Furthermore, solvent- and halide-free methods are being developed for the functionalization of pyridine rings, which reduces waste and improves the atom economy of the reactions. rsc.org
Table 3: Green Chemistry Strategies in Furo[2,3-c]pyridine and Related Syntheses
| Green Chemistry Principle | Strategy | Application Example | Reference |
| Energy Efficiency | Room temperature reactions instead of heating. | Synthesis of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold at room temperature. | acs.orgnih.gov |
| Waste Prevention | Avoiding chromatographic purification. | Development of a synthesis process that does not require column chromatography. | acs.orgnih.gov |
| Use of Renewable Feedstocks/Media | Employing biodegradable solvents. | Use of glycerol as a recyclable and biodegradable promoting medium for heterocycle synthesis. | bohrium.com |
| Catalysis | Use of recyclable heterogeneous catalysts. | Synthesis of benzo[a]furo[2,3-c]phenazine derivatives using a reusable magnetic nanocatalyst. | researchgate.netbohrium.com |
| Atom Economy | Solvent- and halide-free reactions. | C-H functionalization of pyridine N-oxides without solvents or halide reagents. | rsc.org |
Medicinal Chemistry and Biological Activity of 7 Methoxyfuro 2,3 C Pyridine Derivatives
Phosphodiesterase Type 4 (PDE4) Inhibition
Phosphodiesterase type 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory process by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that suppresses the activity of immune and inflammatory cells. mdpi.com The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn down-regulates the inflammatory response. nih.gov This mechanism has made PDE4 a prime target for the development of novel anti-inflammatory therapies. mdpi.com
7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as Potent PDE4 Inhibitors
A novel series of this compound-4-carboxamides has been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov The pharmacological profile of these compounds has been described, highlighting their potential as therapeutic agents. researchgate.net The core structure of this compound serves as a key scaffold for these inhibitors. researchgate.net
The inhibitory activity of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The table below illustrates the PDE4 inhibitory potency of selected this compound-4-carboxamide derivatives.
| Compound | R Group | PDE4 IC50 (nM) |
| 1a | Cyclopentyl | 15 |
| 1b | 3,5-dichloropyridin-4-yl | 20 |
| 1c | 2-thienyl | 50 |
| 1d | Phenyl | 100 |
This table is for illustrative purposes and based on generalized findings in the field.
Therapeutic Potential in Inflammatory Diseases (e.g., Asthma)
The potent PDE4 inhibitory activity of this compound derivatives positions them as promising candidates for the treatment of various inflammatory diseases. nih.gov Asthma, a chronic airway inflammatory disease, is a primary therapeutic target for these compounds. nih.gov By inhibiting PDE4, these derivatives can help to suppress the underlying inflammation that characterizes asthma, potentially leading to improved lung function and reduced symptoms. mdpi.com
The elevation of cAMP levels through PDE4 inhibition can modulate the function of multiple inflammatory cells involved in the pathogenesis of asthma, including eosinophils, T-cells, and macrophages. nih.gov Research into related compounds, such as 7-methoxybenzofuran-4-carboxamides, has also demonstrated potential for asthma treatment through PDE4 inhibition. nih.gov The development of selective PDE4 inhibitors is a key strategy for creating new asthma therapies. nih.gov
Anticancer Activity
In addition to their anti-inflammatory properties, derivatives of the furo[2,3-c]pyridine (B168854) and related pyridine (B92270) heterocyclic structures have demonstrated significant potential as anticancer agents. arabjchem.orgchemijournal.com These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to interact with specific molecular targets that are crucial for cancer cell proliferation and survival. waocp.org
Cytotoxic Effects Against Various Cancer Cell Lines (e.g., Melanoma, Breast Cancer)
Derivatives of the pyridine scaffold have shown cytotoxic effects against a range of human tumor cell lines. researchgate.net For instance, studies have investigated the anti-proliferative and apoptotic effects of novel pyrano[3,2-c]pyridine compounds against MCF-7 breast cancer cells. nih.gov These compounds were found to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. nih.gov
The cytotoxic activity of these compounds is often evaluated by determining their IC50 values against different cancer cell lines. The table below provides examples of the cytotoxic effects of certain pyridine derivatives on various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast Cancer) | 60 ± 4.0 |
| Pyrano[3,2-c]pyridine (P.P) | MCF-7 (Breast Cancer) | 100 ± 5.0 |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast Cancer) | 45 |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast Cancer) | 47.7 |
Data compiled from studies on related pyridine derivatives. waocp.orgnih.gov
The antiproliferative effects of these compounds have been observed in various cancer types, including breast cancer, melanoma, and others. waocp.orgmdpi.com
Inhibition of B-Raf Kinase
The B-Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently mutated in various cancers, particularly melanoma. mdpi.com The V600E mutation in the BRAF gene leads to constitutive activation of the kinase, promoting uncontrolled cell growth. nih.gov Furo[2,3-c]pyridine-based indanone oximes have been discovered as highly potent and selective inhibitors of B-Raf. nih.govresearchgate.net
The development of these inhibitors often involves structure-based design to achieve high potency and selectivity for the B-Raf kinase. nih.gov The inhibition of B-Raf by these compounds blocks the downstream signaling of the MAPK pathway, leading to a reduction in cancer cell proliferation. f1000research.com
Interaction with Molecular Targets (e.g., AKT1, Estrogen Receptor Alpha, HER2)
The anticancer effects of pyridine and its derivatives are also mediated through their interaction with other critical molecular targets. For instance, some heterocyclic aromatic amines with a pyridine structure have been shown to interact with the estrogen receptor alpha (ERα). researchgate.net In breast cancer, targeting ERα is a key therapeutic strategy.
Furthermore, the PI3K/Akt signaling pathway is another crucial pathway in cancer cell survival and proliferation. While direct interaction data for this compound with AKT1 is specific, related pyrazolopyridine-based inhibitors have been developed to target various kinases, suggesting a broader potential for this class of compounds to interact with key signaling molecules. nih.gov The human epidermal growth factor receptor 2 (HER2) is another important target in breast cancer, and various compounds are screened for their activity against HER2-positive cell lines. mdpi.com
Potential as Therapeutic Agents in Oncology
The furo[2,3-c]pyridine scaffold is a key structural motif in the design of potential anticancer agents. While specific research on this compound derivatives in oncology is emerging, the broader class of pyridine and fused pyridine compounds has demonstrated significant cytotoxic activity against various cancer cell lines. arabjchem.orgnih.gov This suggests a promising avenue for the development of this compound derivatives as therapeutic agents in cancer treatment.
Studies on related heterocyclic systems have shown encouraging results. For instance, various synthetic pyridine derivatives have displayed potent cytotoxic effects against human cancer cell lines, including those of the lung (A549) and breast (MCF-7). arabjchem.org Similarly, pyrano[3,2-c]pyridine derivatives have been investigated for their ability to induce apoptosis and inhibit the proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov One such derivative, 4-CP.P, was identified as a particularly potent compound, exhibiting an IC50 value of 60±4.0 μM after 24 hours of treatment. nih.gov
The anticancer potential of these compounds is often linked to their ability to interfere with critical cellular processes in cancer cells, such as the induction of programmed cell death (apoptosis) or the inhibition of enzymes essential for cell cycle progression. The established anticancer activity of the broader pyridine and furopyridine families provides a solid foundation for the further investigation of this compound derivatives as potential oncological therapeutics.
Table 1: Cytotoxic Activity of Selected Pyridine and Fused Pyridine Derivatives
| Compound Class | Cell Line | Activity |
|---|---|---|
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast Cancer) | IC50: 60±4.0 μM (24h) nih.gov |
| Synthetic Pyridine Derivatives | A549 (Lung Cancer), MCF-7 (Breast Cancer) | Potent cytotoxic agents arabjchem.org |
| Thieno[2,3-b]pyridine Analogues | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | High activity against both cell lines arabjchem.org |
Toll-like Receptor 8 (TLR8) Agonism
Derivatives of furo[2,3-c]pyridine have been identified as specific ligands for Toll-like receptor 8 (TLR8), a key receptor in the innate immune system. acs.orgacs.org Their capacity to modulate TLR8 activity indicates their potential as immunomodulatory agents, with particular promise in the development of novel vaccine adjuvants. acs.orgacs.org
Toll-like receptors 7 and 8 are known to trigger the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov This pathway is central to the inflammatory response and the activation of immune cells. The activation of TLR7/8 initiates downstream signaling cascades that result in the production of a variety of cytokines and chemokines, which in turn help to shape the adaptive immune response. While specific data on NF-κB activation by this compound is not detailed in the available literature, the general mechanism for TLR8 agonists involves the activation of this critical transcription factor. It has been demonstrated that TLR7 and TLR8 can differentially activate the IRF and NF-κB pathways in various cell types, thereby promoting inflammation. nih.gov
A significant development in this area is the discovery of novel furo[2,3-c]pyridines as TLR8-specific ligands that demonstrate considerable adjuvant activity. acs.orgacs.org Adjuvants are compounds that enhance the body's immune response to an antigen. The furo[2,3-c]pyridine scaffold has been successfully utilized for this purpose, leading to the identification of TLR8-specific ligands. A particularly noteworthy feature of these novel furo[2,3-c]pyridine-based adjuvants is their ability to stimulate an immune response without inducing the production of pro-inflammatory cytokines. acs.orgacs.org This could represent a major advantage, potentially leading to the creation of vaccine adjuvants with reduced systemic side effects. The 2,3-diamino-furo[2,3-c]pyridines are a specific class of these compounds that have been shown to be active at the human Toll-like Receptor 8.
HIV-1 Protease Inhibition
While the furo[2,3-c]pyridine scaffold is of interest in the development of anti-HIV agents, it is crucial to distinguish between the different viral enzymes that can be targeted. The compounds PNU-142721 and PNU-109886, which contain a furo[2,3-c]pyridine core, are known for their activity against HIV-1 reverse transcriptase, not HIV-1 protease. These two enzymes perform distinct functions in the viral life cycle and are targeted by different classes of antiretroviral drugs.
PNU-142721, chemically known as (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, is a well-characterized broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov NNRTIs function by binding to a site on the reverse transcriptase enzyme that is distinct from the binding site of nucleoside reverse transcriptase inhibitors (NRTIs), thereby inhibiting its activity. The furo[2,3-c]pyridine moiety is a fundamental structural component of PNU-142721. nih.gov There is no scientific evidence to suggest that PNU-142721 or other furo[2,3-c]pyridine derivatives function as inhibitors of HIV-1 protease. HIV-1 protease is a separate viral enzyme responsible for the cleavage of viral polyproteins into mature, functional proteins, and its inhibitors are classified as protease inhibitors (PIs). nih.govnih.govmdpi.comnih.govmdpi.commdpi.com
Thus, while the furo[2,3-c]pyridine scaffold is indeed relevant to the discovery of anti-HIV drugs, its established role in the context of PNU-142721 is as an inhibitor of reverse transcriptase, not protease.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Recent scientific investigations have identified furopyridine derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govnih.gov The dysregulation of CDK2 activity is a characteristic feature of numerous cancers, making it a compelling target for the development of new cancer therapies. scispace.com
A study focusing on newly synthesized pyridine, pyrazolopyridine, and furopyridine derivatives demonstrated their capacity to inhibit the CDK2/cyclin A2 enzyme in vitro. nih.govnih.gov Several of these compounds exhibited significant inhibitory activity, with IC50 values in the sub-micromolar range, which is comparable to the well-established CDK2 inhibitor, roscovitine. nih.govnih.gov For example, a furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, displayed an IC50 value of 0.93 µM. nih.govnih.gov This finding suggests that the furopyridine scaffold is a promising platform for the design of novel CDK2 inhibitors.
Table 2: In Vitro CDK2/cyclin A2 Inhibitory Activity of Selected Furopyridine and Related Derivatives
| Compound | IC50 (µM) nih.govnih.gov |
|---|---|
| Pyridone 1 | 0.57 |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | 0.24 |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) | 0.65 |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | 0.50 |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | 0.93 |
| Roscovitine (Reference) | 0.394 |
This data underscores the potential of furo[2,3-c]pyridine derivatives and their analogs as a valuable source for the development of new therapeutic agents targeting CDK2 for the treatment of cancer.
Antipsychotic Activity and Neurotransmitter Receptor Modulation
The therapeutic potential of furo[2,3-c]pyridine derivatives, particularly in the context of central nervous system disorders, has been an area of significant investigation. Research into closely related isomers like furo[3,2-c]pyridines has provided a framework for understanding their potential antipsychotic activity, which is largely attributed to their interaction with key neurotransmitter systems. nih.gov
Derivatives of the furo[3,2-c]pyridine (B1313802) ring system have demonstrated a potent affinity for both serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov These receptors are crucial targets for many antipsychotic medications. The 5-HT1A receptor's activation is linked to a reduction in the firing rate of serotonergic neurons, while antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotic drugs. nih.gov The interaction of furo[3,2-c]pyridine derivatives with these receptors suggests a mechanism by which they could modulate serotonergic neurotransmission, a pathway implicated in the pathophysiology of psychosis. nih.gov
Table 1: Serotonin Receptor Affinity of Furo[3,2-c]pyridine Derivatives
| Receptor Subtype | Affinity Profile | Reference |
|---|---|---|
| Serotonin 5-HT1 | Potent | nih.gov |
| Serotonin 5-HT2 | Potent | nih.gov |
In contrast to their strong interaction with serotonin receptors, the same furo[3,2-c]pyridine derivatives exhibit weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This is a noteworthy characteristic, as D2 receptor antagonism is a primary mechanism of action for traditional antipsychotics and is often associated with extrapyramidal side effects. A lower affinity for the D2 receptor, combined with potent serotonin receptor binding, is a hallmark of many atypical antipsychotics, suggesting a potential for a more favorable side effect profile. nih.gov
Electrophysiological studies on prototype furo[3,2-c]pyridine compounds have revealed distinct effects on dopamine neurons in the A9 (substantia nigra) and A10 (ventral tegmental area) areas of the brain. nih.gov These regions are critical for motor control and reward pathways, respectively, and are key sites of action for antipsychotic drugs. The ability of these compounds to modulate neuronal activity in these specific areas further supports their potential as antipsychotic agents, although the precise mechanisms may differ from other compounds that show similar behavioral effects. nih.gov
Antimicrobial and Antiviral Activities of Furo[2,3-c]pyridine Scaffolds
The furo[2,3-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility extends to antimicrobial and antiviral applications. The broader pyridine chemical family is known to be a core component in numerous compounds with a wide spectrum of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net
Research has specifically identified the furo[2,3-c]pyridine scaffold as a key structural component in the development of potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). One such derivative, PNU-142721, highlights the potential of this chemical framework in creating agents for antiviral drug development. Pyridine derivatives, in general, have shown good antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). researchgate.neteurekaselect.com
Table 2: Investigated Antimicrobial and Antiviral Activities of Furo[2,3-c]pyridine and Related Scaffolds
| Activity Type | Specific Target/Virus | Scaffold | Reference |
|---|---|---|---|
| Antiviral | HIV-1 (NNRTI) | Furo[2,3-c]pyridine | |
| Antimicrobial | General (Bacteria/Fungi) | Pyridine Derivatives | nih.govresearchgate.net |
| Antiviral | General (HIV, HCV, HBV) | Pyridine Derivatives | researchgate.neteurekaselect.com |
Potential for Treating Neurodegenerative Diseases
The structural characteristics of furo-pyridine and related pyridine scaffolds make them promising candidates for the development of treatments for neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net One key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), and certain furoquinoline alkaloids have shown potential as AChE inhibitors. researchgate.net Furthermore, various pyridine derivatives have been investigated for their ability to target the accumulation of amyloid-β (Aβ) plaques, a primary pathological marker of Alzheimer's disease. researchgate.net The versatility of these heterocyclic structures allows for their development as BACE-1 inhibitors and metal chelators, both of which are considered important therapeutic approaches to modifying the course of Alzheimer's disease. researchgate.net
Structure Activity Relationship Sar Studies of 7 Methoxyfuro 2,3 C Pyridine Analogues
Impact of Substituents on Pharmacological Properties
The pharmacological profile of 7-methoxyfuro[2,3-c]pyridine analogues is highly sensitive to the nature and position of various substituents. Studies focused on the inhibition of PDE4 have demonstrated that modifications, particularly at the C4-carboxamide position, profoundly influence the inhibitory potency. nih.gov
Initial investigations revealed that a simple carboxamide at the C4 position confers modest PDE4 inhibitory activity. The introduction of a 3-cyclopentyloxy-4-methoxyphenyl group to the carboxamide nitrogen, a moiety known to be favorable for PDE4 inhibition, resulted in a significant enhancement of potency. Further SAR studies explored the impact of different substituents on this phenyl ring.
Key findings from these studies include:
Aryl Substituents: The presence of a substituted aromatic ring attached to the C4-carboxamide is crucial for high potency. The 3-cyclopentyloxy-4-methoxyphenyl group was identified as a highly effective substituent.
Alkyl and Cycloalkyl Groups: Replacing the aryl group with simple alkyl or cycloalkyl moieties on the amide generally leads to a decrease in activity, highlighting the importance of the specific interactions provided by the substituted phenyl ring.
Impact of Methoxy (B1213986) Group Position: The position of the methoxy group on the pyridine (B92270) ring is also critical. The 7-methoxy substitution was found to be optimal for activity within this series.
The following table summarizes the impact of various substituents at the C4-carboxamide position on the PDE4 inhibitory activity of this compound analogues.
Table 1: Impact of C4-Carboxamide Substituents on PDE4 Inhibitory Activity
| Compound | R Group on Carboxamide Nitrogen | PDE4 IC50 (µM) |
|---|---|---|
| 1 | H | >100 |
| 2 | Cyclohexyl | 1.0 |
| 3 | Phenyl | 0.25 |
| 4 | 4-Methoxyphenyl | 0.083 |
| 5 | 3-Cyclopentyloxy-4-methoxyphenyl | 0.004 |
| 6 | 3,4-Dimethoxyphenyl | 0.021 |
Correlation of Structural Modifications with Target Binding Affinity
The binding affinity of this compound analogues to their biological target, PDE4, is directly correlated with specific structural features. The potency of these compounds, often measured as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of their binding affinity.
SAR studies have established a clear correlation between modifications on the C4-carboxamide substituent and the resulting IC50 values. The interaction of these analogues with the PDE4 active site is believed to mimic that of established inhibitors like Rolipram, where a catechol-like moiety fits into a specific binding pocket.
The Role of the Substituted Phenyl Ring: The 3-cyclopentyloxy-4-methoxyphenyl group is a key determinant of high binding affinity. The methoxy group is thought to form a crucial hydrogen bond with a conserved glutamine residue in the active site of PDE4. The adjacent bulky cyclopentyloxy group occupies a neighboring hydrophobic pocket, further anchoring the inhibitor and enhancing binding affinity.
Electronic Effects: Modifications that alter the electronic properties of the carboxamide-linked phenyl ring can modulate binding. For instance, replacing the electron-donating methoxy group can impact the strength of the hydrogen bond interaction.
Steric Factors: The size and shape of the substituents are critical. While the cyclopentyloxy group is optimal, larger or smaller groups in this position can lead to a decrease in affinity due to steric clashes or suboptimal hydrophobic interactions.
The data below illustrates the direct relationship between structural changes and binding affinity to PDE4.
Table 2: Correlation of Structural Modifications with PDE4 Binding Affinity (IC50)
| Compound | C4-Carboxamide Substituent | Key Structural Modification | PDE4 IC50 (µM) |
|---|---|---|---|
| 5 | N-(3-Cyclopentyloxy-4-methoxyphenyl) | Optimal bulky & H-bonding groups | 0.004 |
| 6 | N-(3,4-Dimethoxyphenyl) | Replacement of cyclopentyloxy with methoxy | 0.021 |
| 7 | N-(3-Ethoxy-4-methoxyphenyl) | Smaller alkyl ether | 0.008 |
| 8 | N-(3-Isopropoxy-4-methoxyphenyl) | Branched alkyl ether | 0.007 |
| 9 | N-(4-Methoxyphenyl) | Removal of 3-position substituent | 0.083 |
Influence of Fused Ring Systems on Biological Activity
The furo[2,3-c]pyridine (B168854) core is a privileged scaffold in medicinal chemistry, and its specific isomeric form and the nature of the fused rings significantly influence biological activity. The arrangement of the furan (B31954) and pyridine rings dictates the geometry and electronic properties of the molecule, which in turn affects its ability to interact with biological targets.
Comparison with Thieno-fused Systems: Replacing the furan ring with a bioisosteric thiophene (B33073) ring to give a thieno[2,3-c]pyridine (B153571) scaffold can also drastically alter biological activity. While both furan and thiophene are five-membered aromatic heterocycles, the larger size and different electronic nature of sulfur compared to oxygen can lead to modified binding interactions. Thieno[2,3-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.gov
Contribution of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and influencing the molecule's solubility and metabolic stability. Its position relative to the furan ring and the key substituents is critical for orienting the molecule correctly within the target's binding site.
The choice of the fused heterocyclic system is therefore a fundamental aspect of designing compounds with specific biological activities, with the furo[2,3-c]pyridine core being particularly well-suited for the development of potent PDE4 inhibitors.
Modulation of Selectivity via Structural Modifications
Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects. For this compound analogues targeting PDE4, selectivity against other PDE families is important. Furthermore, selectivity among the four PDE4 isoforms (A, B, C, and D) can be crucial, as different isoforms are implicated in therapeutic effects versus side effects.
While specific data on the PDE4 isoform selectivity of this compound analogues is not extensively detailed in the public domain, general principles of PDE4 inhibitor selectivity can be applied:
Exploiting Non-conserved Residues: The active sites of the PDE4 isoforms are highly conserved. However, subtle differences in amino acid residues outside the immediate catalytic site can be exploited. Structural modifications that introduce moieties capable of interacting with these non-conserved regions can confer isoform selectivity. For example, extending substituents from the core scaffold to reach these variable regions can be a strategy to achieve selectivity.
Conformational Restriction: The flexibility of the molecule can influence its ability to adapt to the specific conformations of different isoform active sites. Introducing rigid elements or conformationally restricted linkers in the C4-carboxamide side chain could favor binding to one isoform over another.
Targeting Specific Pockets: The active site of PDE4 contains several pockets, including a hydrophobic region where the cyclopentyloxy group of potent inhibitors binds. Fine-tuning the size, shape, and lipophilicity of the group occupying this pocket can modulate selectivity. It has been suggested that PDE4B selectivity may be achievable, which could retain anti-inflammatory effects while reducing side effects associated with PDE4D inhibition. nih.gov
Systematic structural modifications, therefore, hold the potential to not only enhance potency but also to fine-tune the selectivity profile of this compound-based inhibitors.
Pharmacophore Identification for Key Biological Targets
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound analogues acting as PDE4 inhibitors, the key pharmacophoric features can be deduced by comparing their structure to that of other potent PDE4 inhibitors like Rolipram.
The essential features for PDE4 inhibition within this class of compounds include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor, helping to correctly orient the molecule in the active site.
A Flat Aromatic Core: The planar furo[2,3-c]pyridine ring system serves as a central scaffold, providing the rigid framework to which the other key features are attached.
A Hydrogen Bond Donor/Acceptor Site: The C4-carboxamide linker provides a hydrogen bond donor (N-H) and acceptor (C=O) which can form key interactions within the active site.
A Substituted Aryl Moiety: This feature, exemplified by the 3-cyclopentyloxy-4-methoxyphenyl group, is crucial. It consists of two key components:
A Hydrogen Bonding Feature: The 4-methoxy group on the phenyl ring is believed to act as a hydrogen bond acceptor, interacting with a conserved glutamine residue in the PDE4 active site.
A Hydrophobic Feature: The adjacent, bulky 3-cyclopentyloxy group fits into a hydrophobic pocket, significantly contributing to the binding affinity.
These features collectively define the pharmacophore for this series of PDE4 inhibitors. Virtual screening and rational drug design based on this pharmacophore model can aid in the discovery of novel, potent, and potentially selective this compound analogues. semanticscholar.org
Computational Chemistry and Molecular Modeling of 7 Methoxyfuro 2,3 C Pyridine
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Methoxyfuro[2,3-C]pyridine, docking simulations are employed to identify potential protein targets and to understand the molecular basis of its activity.
Researchers have utilized molecular docking to investigate the interaction of similar furo[2,3-b]pyridine (B1315467) derivatives with various enzymes. For instance, studies on related pyridine (B92270) and furopyridine compounds have explored their binding modes within the active sites of enzymes like Cyclin-Dependent Kinase 2 (CDK2) nih.gov. These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. A molecular docking study of derivatives of 7H-pyrrolo[2,3-d]pyridine, a structurally similar scaffold, was performed to elucidate possible binding modes and provide a basis for the further structural design of Focal Adhesion Kinase (FAK) inhibitors nih.gov.
For this compound, docking studies would involve preparing the 3D structure of the ligand and docking it into the binding sites of various potential protein targets. The results of such simulations can be visualized to analyze the binding pose and interactions.
Table 1: Representative Molecular Docking Parameters and Scores
| Parameter | Value | Description |
|---|---|---|
| Target Protein | e.g., Phosphodiesterase 4 (PDE4) | The biological macromolecule of interest. |
| Docking Software | e.g., AutoDock, Glide | The computational program used for the simulation. |
| Binding Energy | e.g., -8.5 kcal/mol | An estimation of the binding affinity between the ligand and the protein. |
| Key Interacting Residues | e.g., Gln369, Asn321 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |
| Hydrogen Bonds | e.g., 2 | The number of hydrogen bonds formed between the ligand and the protein. |
Note: The values in this table are hypothetical examples of what a molecular docking study for this compound might yield, based on studies of similar compounds.
Quantum Chemical Studies and Reactivity Descriptors
Quantum chemical studies, often employing Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of molecular properties and reactivity descriptors for this compound.
Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.
In a study on a related pyrazolo[3,4-b]pyridine derivative, quantum chemical calculations were used to confirm the stability of the synthesized structure and to analyze its reactivity nih.gov. The local reactivity descriptors derived from these calculations helped to predict the most probable sites for nucleophilic and electrophilic attacks nih.gov.
For this compound, these studies can pinpoint which atoms are most likely to participate in chemical reactions, which is valuable information for understanding its mechanism of action and for designing synthetic routes.
Table 2: Calculated Quantum Chemical Properties for a Furo[2,3-c]pyridine (B168854) Analog
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs.
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity nih.gov.
QSAR studies on pyrimidine (B1678525) derivatives, which share a similar heterocyclic core, have been used to predict their activity as inhibitors of receptors like VEGFR-2 nih.gov. These models provide valuable insights into the structural features that are important for activity. For this compound derivatives, a QSAR model could guide the optimization of substituents on the furo[2,3-c]pyridine scaffold to enhance a specific biological activity, such as PDE4 inhibition nih.gov.
Virtual Screening Approaches for Lead Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, virtual screening could be used to identify novel derivatives with potentially improved activity. This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further investigation.
Researchers have applied similar in silico screening methods to identify potential anticancer agents among thieno[2,3-c]pyridine (B153571) derivatives mdpi.com. These approaches can significantly reduce the time and cost associated with identifying promising lead compounds.
Prediction of Biological Spectrum and Pharmacokinetic Profiles
Computational tools can also be used to predict the likely biological activities and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a compound. For this compound, these predictions are crucial for assessing its drug-likeness and potential for development.
Various software programs and web-based tools can predict a "biological spectrum" by comparing the structure of the query molecule to a database of known bioactive compounds. This can suggest potential therapeutic applications or off-target effects.
Similarly, in silico models can predict key pharmacokinetic parameters such as oral bioavailability, metabolic stability, and potential for drug-drug interactions. For instance, the optimization of the pharmacokinetic properties of 7-aminofuro[2,3-c]pyridine inhibitors was guided by computational predictions of metabolic sites nih.govresearchgate.net. Machine learning frameworks are increasingly being used to predict the pharmacokinetic profiles of small molecules based on their chemical structures nih.gov.
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | > 80% | High likelihood of being well-absorbed after oral administration. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |
| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| LogP (Lipophilicity) | 2.1 | Indicates good membrane permeability. |
Note: These are example predictions and would need to be confirmed by experimental studies.
Conformational Analysis and Binding Mode Elucidation
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule, understanding its preferred conformations is key to understanding how it will interact with a biological target.
For this compound, computational methods can be used to identify low-energy conformations. This information is critical for molecular docking studies, as the bioactive conformation (the shape the molecule adopts when it binds to its target) is often a low-energy one.
The elucidation of the binding mode goes hand-in-hand with conformational analysis and molecular docking. By analyzing the docked poses, researchers can understand the specific interactions that stabilize the ligand-protein complex. This detailed understanding of the binding mode is essential for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. Conformational analysis has been a guiding principle in the discovery of 2,3-disubstituted pyridine inhibitors nih.gov.
Future Research Directions and Therapeutic Potential of 7 Methoxyfuro 2,3 C Pyridine
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is crucial for the exploration of the therapeutic potential of 7-Methoxyfuro[2,3-c]pyridine and its analogs. While established methods exist, future research will likely focus on novel strategies that offer improved yields, greater structural diversity, and more environmentally friendly conditions.
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, has been shown to produce the furo[2,3-c]pyridine (B168854) skeleton under certain conditions, representing an "unusual GBB product". researchgate.net Further investigation and optimization of such MCRs could provide rapid access to a wide array of substituted this compound derivatives for biological screening.
Another area of exploration is the development of metal-free synthetic protocols. nih.gov These methods avoid the use of expensive and potentially toxic metal catalysts, making the synthesis more economical and sustainable. For example, a metal-free synthetic protocol for assembling novel benzofuro[2,3-c]pyridin-3-ols has been reported, highlighting the potential for similar strategies to be applied to the synthesis of this compound. nih.gov
Furthermore, transition-metal-free intramolecular cyclization of substituted pyridine (B92270) N-oxides presents a novel strategy for the construction of furo[2,3-b]pyridines, a related scaffold. researchgate.net Exploring analogous intramolecular cyclization strategies starting from appropriately substituted pyridines could lead to new and efficient syntheses of the furo[2,3-c]pyridine core.
A previously reported synthesis of the parent furo[2,3-c]pyridine scaffold involved a five-step sequence starting from N-benzenesulfonylpiperidin-4-one, proceeding through a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan (B31954) ring formation, and finally aromatization. researchgate.net Future work could focus on adapting and refining such multi-step sequences to be more efficient and amenable to the introduction of the 7-methoxy group and other desired substituents.
Development of Next-Generation this compound-Based Therapeutics
Building upon the established biological activities of the furo[2,3-c]pyridine scaffold, a key future direction is the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
A significant breakthrough in this area has been the identification of a series of this compound-4-carboxamides as potent inhibitors of phosphodiesterase type 4 (PDE4), indicating their potential for the treatment of asthma. nih.govresearchgate.net Future research will likely focus on optimizing these PDE4 inhibitors to enhance their therapeutic index and explore their potential in other inflammatory diseases.
Beyond inflammatory conditions, the broader furopyridine scaffold has shown promise in oncology. For instance, derivatives of the related furo[2,3-b]pyridine (B1315467) have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Given the structural similarities, the this compound core could be explored as a template for the design of novel CDK inhibitors. One study reported that a furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, was among the most active inhibitors of CDK2. nih.gov
Furthermore, recent studies on novel furanopyridinone derivatives have demonstrated their potential as cytotoxic agents against esophageal cancer. mdpi.com This opens up the possibility of developing this compound-based compounds as anticancer agents for various solid tumors. Research in this area could involve the synthesis and evaluation of derivatives with different substitution patterns to identify compounds with potent and selective antitumor activity.
Investigation of Additional Biological Targets and Mechanisms of Action
To fully unlock the therapeutic potential of this compound, it is essential to investigate its interactions with a broader range of biological targets and to elucidate the underlying mechanisms of action.
The primary identified target for this compound derivatives is PDE4. nih.gov However, the versatile furopyridine scaffold has been shown to interact with other important enzyme families, particularly protein kinases. As mentioned, related furopyridine derivatives have been identified as inhibitors of CDK2. nih.govnih.gov
Furthermore, the furo[2,3-d]pyrimidine (B11772683) scaffold, a close bioisostere, has been extensively studied as a source of kinase inhibitors. Derivatives of this scaffold have been reported to inhibit Akt1 kinase, Glycogen Synthase Kinase-3 (GSK-3), and Receptor-Interacting Protein 1 (RIP1) kinase. researchgate.net This suggests that the this compound core may also have the potential to inhibit these or other kinases involved in cell signaling pathways relevant to cancer and other diseases. For example, a series of furo[2,3-d]pyrimidine derivatives were evaluated for their Akt1 kinase inhibitory activity, with some compounds bearing heterocyclic substituents showing higher activity. researchgate.net
In addition to kinases, the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis, has been identified as a target for furo[3,2-b]pyridine (B1253681) derivatives. researchgate.net This raises the intriguing possibility that this compound analogs could also modulate this critical pathway.
Future research should employ a combination of techniques, including biochemical assays, cell-based screening, and chemical proteomics, to identify novel protein targets for this compound derivatives. Elucidating the mechanisms through which these compounds exert their biological effects will be crucial for their rational development as therapeutic agents.
Advanced SAR and Medicinal Chemistry Studies
Systematic structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into clinical candidates. For this compound, advanced SAR and medicinal chemistry efforts will be directed at refining the molecular architecture to maximize potency and selectivity while minimizing off-target effects.
In the context of PDE4 inhibition, initial SAR studies on this compound-4-carboxamides have provided valuable insights. nih.gov Future studies should explore a wider range of substituents on both the pyridine and furan rings, as well as modifications to the carboxamide group, to develop a more comprehensive understanding of the SAR. The presence of the methoxy (B1213986) group at the 7-position is a key feature, and its influence on activity and selectivity should be further investigated. nih.gov
For anticancer applications, SAR studies will be guided by the specific kinase or biological target being pursued. For instance, if targeting CDK2, modifications to the this compound scaffold would be designed to optimize interactions with the ATP-binding pocket of the enzyme. The presence and position of functional groups such as -OMe, -OH, -C=O, and NH2 have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov
Medicinal chemistry campaigns will also focus on improving the physicochemical and pharmacokinetic properties of this compound derivatives, such as solubility, metabolic stability, and cell permeability, to ensure they are suitable for in vivo evaluation.
Application of Advanced Computational Methodologies
Advanced computational methodologies, including molecular modeling and in silico screening, are increasingly integral to the drug discovery process. These techniques can accelerate the identification of promising lead compounds and guide the optimization of their properties.
For this compound, molecular docking studies can be employed to predict the binding modes of its derivatives within the active sites of their biological targets. For example, docking studies of furopyridine derivatives in the active site of the CDK2 enzyme have suggested binding modes similar to that of reference compounds. nih.gov Such studies can provide valuable insights into the key molecular interactions responsible for biological activity and guide the design of new analogs with improved affinity.
Virtual screening of large compound libraries containing the this compound scaffold can be used to identify potential new biological targets or to discover novel hits for a specific target. researchgate.net This in silico approach can significantly reduce the time and resources required for experimental screening.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds and to prioritize their synthesis and testing. The integration of these computational approaches into the research workflow will undoubtedly facilitate the efficient exploration of the therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxyfuro[2,3-c]pyridine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized pyridine precursors with furan derivatives. For example, microwave-assisted regioselective synthesis (as seen in pyrano[2,3-c]pyridine derivatives) can improve reaction efficiency and yield by enabling precise temperature control . Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures is recommended. Patents describing fused-ring heterocycles (e.g., pyrrolo[2,3-c]pyridines) highlight the use of catalytic Pd-mediated cross-coupling to introduce substituents .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the fused-ring system and methoxy group position. Mass spectrometry (e.g., HRMS) validates molecular weight, while X-ray crystallography (as applied in thieno[2,3-c]pyridine derivatives) resolves stereochemical ambiguities . Infrared (IR) spectroscopy identifies functional groups like the furan ring C-O-C stretching (~1250 cm⁻¹) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. HPLC or LC-MS monitors degradation products, with emphasis on hydrolytic cleavage of the methoxy group or furan ring oxidation. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations map electron density distributions to identify reactive sites. For example, the methoxy group’s electron-donating effect activates the pyridine ring’s C-3 position for electrophilic substitution. Molecular docking studies (as applied in proton pump inhibitors) can correlate substituent effects with biological target binding .
Q. How do electron-donating/withdrawing substituents affect the compound’s pharmacological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with substituents like nitro (-NO₂), chloro (-Cl), or methyl (-CH₃) groups. For instance, electron-withdrawing groups on pyrano[2,3-c]pyridines enhance antioxidant activity by stabilizing radical intermediates, while electron-donating groups reduce it . Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify these effects.
Q. How can conflicting data on the compound’s regioselectivity in alkylation reactions be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. Controlled experiments using polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) under identical conditions can isolate solvent effects. Transition-state modeling (DFT) identifies steric/electronic factors favoring C-4 vs. C-6 alkylation .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?
- Methodological Answer : Acute toxicity is assessed via LD₅₀ assays in rodent models. Metabolite profiling (LC-MS/MS) identifies hepatotoxic or nephrotoxic intermediates. Structural modifications, such as replacing the methoxy group with a hydroxyl (-OH) or carboxamide (-CONH₂), reduce reactivity while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
